

Application Notes and Protocols for [18F]JNJ-42259152 PET Data Analysis

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Compound of Interest

Compound Name: **JNJ-42259152**

Cat. No.: **B608224**

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These application notes provide a detailed workflow for the acquisition and quantitative analysis of Positron Emission Tomography (PET) data using the novel phosphodiesterase 10A (PDE10A) tracer, **[18F]JNJ-42259152**. The protocols are intended for researchers, scientists, and drug development professionals investigating neuropsychiatric disorders where PDE10A is a target.

Introduction

[18F]JNJ-42259152 is a potent and selective antagonist of PDE10A, an enzyme crucial for striatal signaling.^{[1][2]} PET imaging with this tracer allows for the *in vivo* quantification of PDE10A activity, which is implicated in conditions such as schizophrenia and movement disorders.^{[2][3]} This document outlines the standardized procedures for subject preparation, PET data acquisition, and the subsequent kinetic modeling required for accurate quantification of tracer binding.

Experimental Protocols

Subject Preparation

For standardization, subjects should fast for a minimum of four hours prior to the PET scan.^[1] ^[2] A physical and neurological examination, along with laboratory blood analyses (including blood cell counts, liver, and kidney function tests) and an electrocardiogram, should be performed before and after the PET acquisition to ensure subject safety.^[2]

Radiotracer Administration

A bolus injection of 172.5 ± 10.3 MBq of **[18F]JNJ-42259152** is administered intravenously.^{[2][3]} The dynamic PET scan should be initiated simultaneously with the tracer injection.^{[1][2]}

PET Data Acquisition

Dynamic brain imaging is performed for up to 135 minutes using a PET/CT scanner in 3-dimensional mode.^{[2][3]} The acquisition is typically divided into two segments: an initial 90-minute scan followed by a 30-minute scan starting at 105 minutes post-injection.^{[1][2]} A low-dose CT scan is acquired at the beginning of each PET segment for attenuation correction.^{[1][2]}

Arterial Blood Sampling and Metabolite Analysis

To determine the arterial input function and tracer parent fractions, arterial blood samples are collected throughout the scan.^[3] Blood samples are immediately placed on ice and then centrifuged.^[1] The plasma is analyzed using high-performance liquid chromatography (HPLC) to separate the parent tracer from its radiometabolites.^{[1][3]} Preclinical studies have identified the presence of polar radiometabolites in plasma.^[4] The average half-life of the intact tracer in human blood is approximately 90 minutes.^{[2][3]}

Data Analysis Workflow

The analysis of **[18F]JNJ-42259152** PET data involves several key steps, from image reconstruction to kinetic modeling, to derive quantitative measures of PDE10A availability.

Image Processing

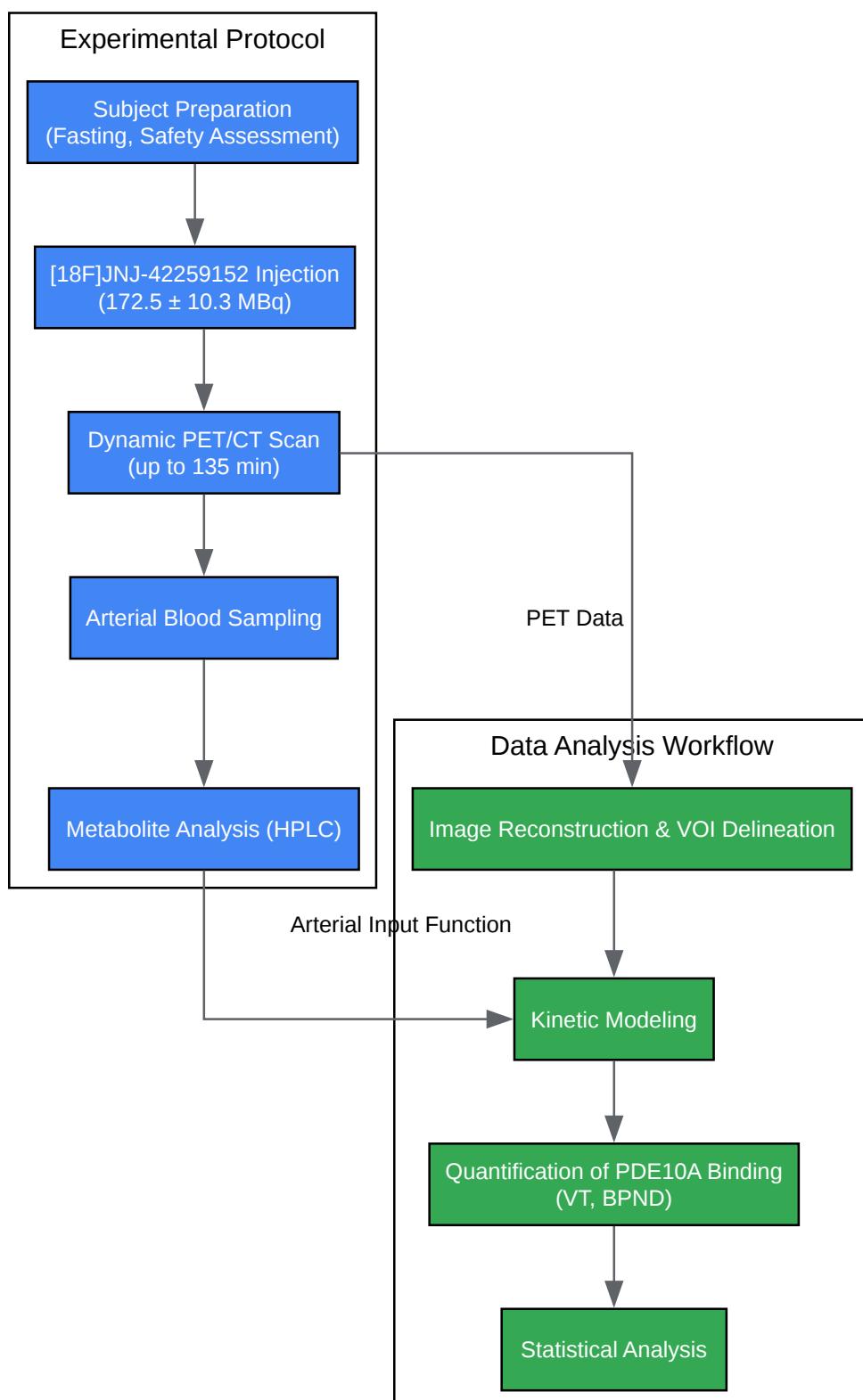
The acquired PET data are reconstructed, and volumes of interest (VOIs) for key brain regions are delineated using individual volumetric T1-weighted MRI scans.^[3] Target regions include the putamen, caudate nucleus, ventral striatum, and substantia nigra.^{[1][3]} The frontal cortex is recommended as the reference region for simplified kinetic modeling due to its low PDE10A density.^{[1][3]}

Kinetic Modeling

Kinetic modeling is essential to quantify the binding of **[18F]JNJ-42259152** to PDE10A. Both compartmental models and simplified reference tissue models are employed.

- Two-Tissue Compartment Model (2TCM): This model is used to calculate the total distribution volume (VT), which reflects the concentration of the tracer in tissue relative to plasma.[\[2\]](#)[\[3\]](#)
- Simplified Reference Tissue Model (SRTM): For a less invasive approach that does not require arterial sampling, the SRTM can be used to calculate the binding potential (BPND).[\[1\]](#)[\[3\]](#) This model uses the frontal cortex as a reference region to estimate non-specific binding.[\[3\]](#) The SRTM has been shown to provide reliable BPND values with a 60-minute acquisition period.[\[3\]](#)

The following diagram illustrates the overall experimental and data analysis workflow:

[Click to download full resolution via product page](#)*Experimental and data analysis workflow for $[18\text{F}]$ JNJ-42259152 PET.*

Quantitative Data Summary

The following tables summarize the quantitative data from a test-retest study in healthy volunteers.[2][3]

Table 1: Total Distribution Volume (VT) from 2T Compartment Model

Brain Region	VT (mean \pm SD)
Putamen	1.54 \pm 0.37
Caudate Nucleus	0.90 \pm 0.24
Ventral Striatum	0.64 \pm 0.18
Substantia Nigra	0.42 \pm 0.09
Thalamus	0.35 \pm 0.09
Frontal Cortex	0.30 \pm 0.07
Cerebellum	0.36 \pm 0.12

Table 2: Binding Potential (BPND) from Simplified Reference Tissue Model (SRTM) with Frontal Cortex as Reference Region

Brain Region	BPND (mean \pm SD)
Putamen	3.45 \pm 0.43
Caudate Nucleus	1.78 \pm 0.35
Ventral Striatum	1.10 \pm 0.31
Substantia Nigra	0.44 \pm 0.09

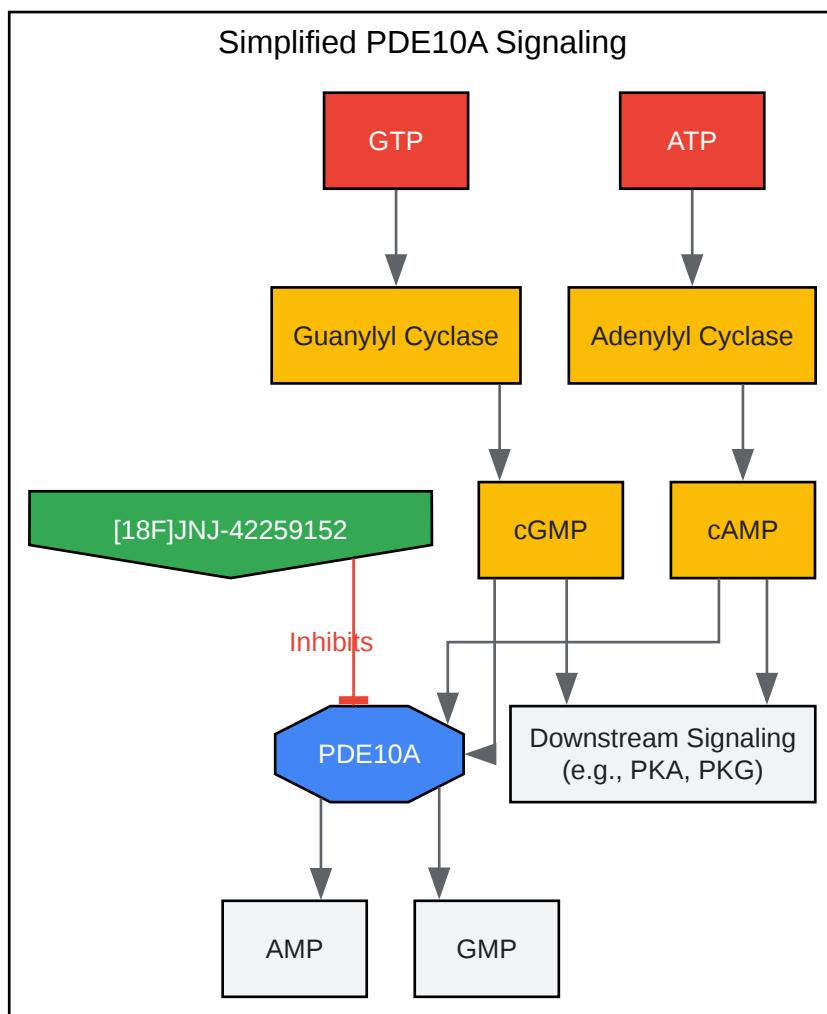
Table 3: Test-Retest Variability

Parameter	Variability
2T VT	5% - 19%
SRTM BPND	5% - 12%

Signaling Pathway Context

[18F]JNJ-42259152 targets PDE10A, which is highly expressed in the striatum. PDE10A degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are key second messengers in neuronal signaling. By inhibiting PDE10A, the levels of these second messengers are increased, modulating downstream signaling pathways.

The following diagram provides a simplified representation of the role of PDE10A in striatal neurons:



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Role of PDE10A in cyclic nucleotide signaling and its inhibition by [18F]JNJ-42259152.

Conclusion

The kinetic modeling of [18F]JNJ-42259152 demonstrates that PDE10A activity can be reliably and reproducibly quantified in the human brain.^[3] The use of a simplified reference tissue model with the frontal cortex as a reference region and a 60-minute acquisition period offers a practical and robust method for clinical and research applications.^[3] These protocols provide a standardized framework for utilizing [18F]JNJ-42259152 PET to investigate the role of PDE10A in health and disease.

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